4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of 3-Chloroaniline Derivative: Reacting 3-chloroaniline with carbon disulfide and hydrazine hydrate to form the intermediate 3-chloroanilino carbothioyl hydrazide.
Coupling Reaction: The intermediate is then coupled with 4-(2-fluorobenzoic acid) phenyl hydrazone under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis would likely involve similar steps as the laboratory preparation but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity
Properties
CAS No. |
765911-97-5 |
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Molecular Formula |
C21H15ClFN3O2S |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C21H15ClFN3O2S/c22-15-4-3-5-16(12-15)25-21(29)26-24-13-14-8-10-17(11-9-14)28-20(27)18-6-1-2-7-19(18)23/h1-13H,(H2,25,26,29)/b24-13+ |
InChI Key |
VORLZEVMSXWTMV-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
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